molecular formula C16H16N4O3 B11301655 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11301655
M. Wt: 312.32 g/mol
InChI Key: YTMBFCRZXZVURD-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by the presence of a tetrazole ring and a tetrahydrobenzo[c]chromen-6-one core structure. The tetrazole ring is known for its stability and diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the formation of the benzo[c]chromen-6-one core followed by the introduction of the tetrazole ring. One common method involves the use of a one-pot four-component condensation reaction. This reaction typically involves the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, an isocyanide, and sodium azide in methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acid functional groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both a tetrazole ring and a tetrahydrobenzo[c]chromen-6-one core. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-methyl-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C16H16N4O3/c1-9-13(22-8-14-17-19-20-18-14)7-6-11-10-4-2-3-5-12(10)16(21)23-15(9)11/h6-7H,2-5,8H2,1H3,(H,17,18,19,20)

InChI Key

YTMBFCRZXZVURD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=NNN=N4

Origin of Product

United States

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